epimagnolin B
Overview
Description
Epimagnolin B: is a bisepoxylignan isolated from Magnolia fargesii, a plant belonging to the Magnoliaceae family. This compound has garnered attention due to its anti-inflammatory activity and antiallergic effects .
Preparation Methods
Synthetic Routes:: The synthetic routes for Epimagnolin B have not been extensively documented. it is primarily obtained from natural sources, such as Magnolia fargesii.
Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. Its isolation from natural plant sources remains the primary approach.
Chemical Reactions Analysis
Epimagnolin B undergoes various chemical reactions, including:
Epoxidation: The compound contains two epoxide rings, suggesting that it may be synthesized through epoxidation reactions.
Reduction: Reduction reactions could potentially yield derivatives of this compound.
Substitution: Substitution reactions at specific functional groups may lead to modified forms of the compound.
Common reagents and conditions used in these reactions would depend on the specific synthetic pathway employed.
Scientific Research Applications
Epimagnolin B has found applications in several scientific fields:
Medicine: Its anti-inflammatory properties make it a potential candidate for drug development.
Allergy Research: this compound’s antiallergic effects have been studied, particularly in the context of allergic reactions.
Neuroinflammation: Given its ability to inhibit NO production in LPS-activated microglia, it may have implications in neuroinflammatory conditions.
Mechanism of Action
The exact mechanism by which Epimagnolin B exerts its effects remains an area of ongoing research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms comprehensively.
Comparison with Similar Compounds
Epimagnolin B stands out due to its unique bisepoxylignan structure. While there are other lignans and phenylpropanoids, none share precisely the same arrangement of functional groups. Unfortunately, I don’t have information on specific similar compounds at this time.
Properties
IUPAC Name |
(3R,3aR,6S,6aR)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-24-15-6-13(7-16(10-15)25-2)21-17-11-30-22(18(17)12-29-21)14-8-19(26-3)23(28-5)20(9-14)27-4/h6-10,17-18,21-22H,11-12H2,1-5H3/t17-,18-,21-,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKTJXOROSTPI-YHDSQAASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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